molecular formula C23H17N3O3S B11582181 (5Z)-2-(3,4-dimethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3,4-dimethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11582181
M. Wt: 415.5 g/mol
InChI Key: KDLSBOSUWRHICW-MOSHPQCFSA-N
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Description

(5Z)-2-(3,4-dimethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with a naphthylmethylene and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3,4-dimethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(3,4-dimethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various cellular processes. The compound’s ability to modulate these targets can lead to therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a different position of the naphthyl group.

    (5Z)-2-(3,4-dimethoxyphenyl)-5-(phenylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

The uniqueness of (5Z)-2-(3,4-dimethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H17N3O3S

Molecular Weight

415.5 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-(naphthalen-1-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H17N3O3S/c1-28-18-11-10-16(12-19(18)29-2)21-24-23-26(25-21)22(27)20(30-23)13-15-8-5-7-14-6-3-4-9-17(14)15/h3-13H,1-2H3/b20-13-

InChI Key

KDLSBOSUWRHICW-MOSHPQCFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC5=CC=CC=C54)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC5=CC=CC=C54)SC3=N2)OC

Origin of Product

United States

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